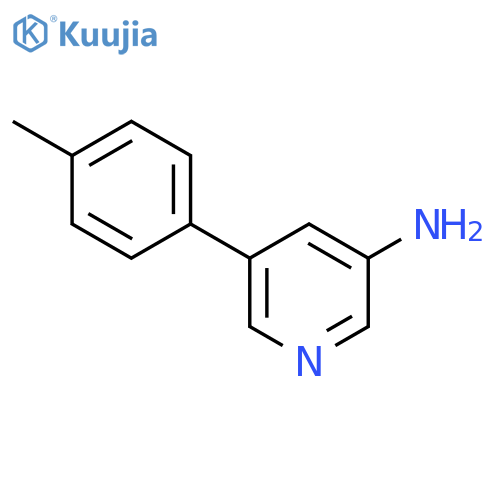Cas no 1226158-35-5 (5-(p-Tolyl)pyridin-3-amine)

5-(p-Tolyl)pyridin-3-amine structure
商品名:5-(p-Tolyl)pyridin-3-amine
CAS番号:1226158-35-5
MF:C12H12N2
メガワット:184.237082481384
MDL:MFCD16302365
CID:1031399
PubChem ID:66520272
5-(p-Tolyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(p-Tolyl)pyridin-3-amine
- 5-(4-methylphenyl)pyridin-3-amine
- 5-p-tolylpyridin-3-amine
- 3-Pyridinamine, 5-(4-methylphenyl)-
- 1226158-35-5
- AKOS015942531
- J-516388
- A1-19802
- DTXSID70735019
-
- MDL: MFCD16302365
- インチ: InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3
- InChIKey: YNJFTTAPDSEJEG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=CC(=CN=C2)N
計算された属性
- せいみつぶんしりょう: 184.100048391g/mol
- どういたいしつりょう: 184.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 394.3±30.0 °C at 760 mmHg
- フラッシュポイント: 220.9±11.8 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
5-(p-Tolyl)pyridin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(p-Tolyl)pyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191112-1g |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | 95% | 1g |
$540.00 | 2023-09-03 | |
| Chemenu | CM175268-1g |
5-(p-tolyl)pyridin-3-amine |
1226158-35-5 | 95% | 1g |
$545 | 2022-06-13 | |
| A2B Chem LLC | AA56222-1g |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | > 95% | 1g |
$1590.00 | 2024-04-20 | |
| A2B Chem LLC | AA56222-5g |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | > 95% | 5g |
$5090.00 | 2024-04-20 | |
| Chemenu | CM175268-1g |
5-(p-tolyl)pyridin-3-amine |
1226158-35-5 | 95% | 1g |
$580 | 2021-08-05 | |
| A2B Chem LLC | AA56222-250mg |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | > 95% | 250mg |
$757.00 | 2024-04-20 | |
| Matrix Scientific | 198036-2.500g |
5-(4-Methylphenyl)pyridin-3-amine, 95% |
1226158-35-5 | 95% | 2.500g |
$1816.00 | 2023-09-07 | |
| A2B Chem LLC | AA56222-100mg |
5-(p-Tolyl)pyridin-3-amine |
1226158-35-5 | > 95% | 100mg |
$424.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656210-1g |
5-(P-tolyl)pyridin-3-amine |
1226158-35-5 | 98% | 1g |
¥4200.00 | 2024-08-09 |
5-(p-Tolyl)pyridin-3-amine 関連文献
-
Zhao Li,Carol Gelbaum,Zachary S. Campbell,Paul C. Gould,Jason S. Fisk,Bruce Holden,Arvind Jaganathan,Gregory T. Whiteker,Pamela Pollet,Charles L. Liotta New J. Chem. 2017 41 15420
1226158-35-5 (5-(p-Tolyl)pyridin-3-amine) 関連製品
- 31676-54-7(5-phenylpyridin-3-amine)
- 57976-57-5(3-(pyridin-3-yl)aniline)
- 1226158-54-8(5-(m-Tolyl)pyridin-3-amine)
- 756809-59-3(3,3'-bipyridin-5-amine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
